molecular formula C18H22N2O4S B3549091 ethyl 2-{[(mesityloxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-{[(mesityloxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No. B3549091
M. Wt: 362.4 g/mol
InChI Key: INNVEPDKJHWVGI-UHFFFAOYSA-N
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Description

Ethyl 2-{[(mesityloxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate (EMTC) is a compound that has been studied for its corrosion inhibition efficiency . It has been used to prevent the corrosion of AA6061 alloy in 0.05 M HCl solution . The compound acts as a mixed-type inhibitor, and its efficiency increases with the increase in inhibitor concentration and temperature .


Synthesis Analysis

The synthesis of EMTC and similar compounds involves the use of 2-aminothiazoles, a significant class of organic medicinal compounds . These are utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles . The synthesized compounds are characterized by FTIR and NMR .


Molecular Structure Analysis

The molecular structure of EMTC can be analyzed using techniques such as FTIR and NMR . For example, the IR spectrum would show peaks corresponding to the functional groups present in the molecule, such as C=O ester, C–H, C=C, C=N, and OH . The NMR spectrum would provide information about the hydrogen and carbon atoms in the molecule .


Chemical Reactions Analysis

EMTC has been studied for its role in preventing the corrosion of AA6061 alloy in hydrochloric acid media . The compound acts as a mixed-type inhibitor, and its efficiency increases with the increase in inhibitor concentration and temperature . Chemisorptions on the metal surface are revealed by kinetic and thermodynamic parameters .


Physical And Chemical Properties Analysis

The physical and chemical properties of EMTC can be determined using various analytical techniques. For example, the melting point can be determined using a melting point apparatus . The IR spectrum provides information about the functional groups present in the molecule . The NMR spectrum provides information about the hydrogen and carbon atoms in the molecule .

Mechanism of Action

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl 2-{[(mesityloxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate in lab experiments is its high purity and stability. It is also relatively easy to synthesize in large quantities. However, one limitation is that this compound has low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on ethyl 2-{[(mesityloxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate. One area of interest is its potential use as a therapeutic agent for inflammatory diseases, cancer, and diabetes. Another area of research is the development of new synthetic methods to improve the yield and purity of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Scientific Research Applications

Ethyl 2-{[(mesityloxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has been studied extensively in scientific research due to its potential applications in various fields. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. This compound has also been studied for its potential use as a fluorescent probe in bioimaging and as a ligand for metal ions in coordination chemistry.

Safety and Hazards

The safety and hazards associated with EMTC would depend on various factors such as its physical and chemical properties, how it is used, and in what quantities. It’s always important to refer to the Material Safety Data Sheet (MSDS) for detailed information on safety and hazards .

properties

IUPAC Name

ethyl 4-methyl-2-[[2-(2,4,6-trimethylphenoxy)acetyl]amino]-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-6-23-17(22)16-13(5)19-18(25-16)20-14(21)9-24-15-11(3)7-10(2)8-12(15)4/h7-8H,6,9H2,1-5H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INNVEPDKJHWVGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)COC2=C(C=C(C=C2C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 2-{[(mesityloxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

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